molecular formula C19H20N4O6 B10979396 2-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 4-propoxybenzoate

2-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 4-propoxybenzoate

Cat. No.: B10979396
M. Wt: 400.4 g/mol
InChI Key: OAZXHHADZPEYRI-UHFFFAOYSA-N
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Description

    2-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 4-propoxybenzoate: , is a fluorescent derivative of glucose.

  • Its full chemical name is 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose .
  • The compound is commonly used to directly monitor glucose uptake in live cells and tissues, making it an indicator of cellular vitality.
  • Additionally, it serves as a local contrast reagent for detecting tumor formation .
  • Preparation Methods

      Synthetic Route: 2-NBDG is synthesized by reacting D-glucosamine with an inexpensive compound called .

    • The reaction yields the desired fluorescent glucose analog, 2-NBDG.
  • Chemical Reactions Analysis

      Reactions: 2-NBDG can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary product formed from these reactions is modified 2-NBDG with altered functional groups.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: 2-NBDG primarily interacts with glucose transporters (GLUTs) on cell membranes.

      Pathways: It enters cells via GLUT-mediated transport and undergoes intracellular phosphorylation, trapping it inside the cell.

      Fluorescence: The compound fluoresces when excited at approximately 465 nm and emits light at 540 nm, allowing detection using optical filters.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H20N4O6

    Molecular Weight

    400.4 g/mol

    IUPAC Name

    2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 4-propoxybenzoate

    InChI

    InChI=1S/C19H20N4O6/c1-3-11-27-14-6-4-13(5-7-14)19(24)28-12-10-22(2)15-8-9-16(23(25)26)18-17(15)20-29-21-18/h4-9H,3,10-12H2,1-2H3

    InChI Key

    OAZXHHADZPEYRI-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=C(C=C1)C(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

    Origin of Product

    United States

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